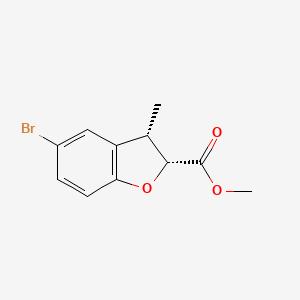

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate, also known as Br-DHF, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzofuran, a heterocyclic compound that has been found to have various biological activities. Br-DHF has been used to study the mechanism of action of certain enzymes and receptors, as well as to investigate potential therapeutic applications.

Scientific Research Applications

Antitumor Potential

Research has indicated that certain dihydrobenzofuran lignans, closely related to Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate, have potential as antitumor agents. For instance, compounds synthesized from dihydrobenzofuran showed promising activity against leukemia and breast cancer cell lines. The inhibition of tubulin polymerization, a critical process in cell division, was identified as a mechanism of action, suggesting potential utility in cancer treatment (Pieters et al., 1999).

Antimicrobial Activity

Benzofuran derivatives, including those similar to this compound, have been studied for their antimicrobial properties. For example, certain methyl benzofuran-3-carboxylate derivatives displayed notable antimicrobial activity against a range of Gram-positive cocci, Gram-negative rods, and yeasts, highlighting their potential in addressing infectious diseases (Krawiecka et al., 2012).

Analgesic and Anti-inflammatory Properties

Research into benzofuran derivatives has also revealed their potential analgesic and anti-inflammatory properties. Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones synthesized from related compounds showed significant analgesic and anti-inflammatory activities, suggesting their potential use in pain and inflammation management (Rajanarendar et al., 2013).

Antiviral Properties

Some benzofuran derivatives have been investigated for their anti-HIV properties. For instance, certain ethyl benzofuran-2-carboxylates showed the ability to inhibit HIV-1 and HIV-2 replication in human T-lymphocyte cell cultures, presenting a potential avenue for antiviral drug development (Mubarak et al., 2007).

Mechanism of Action

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, may impact AT30816’s efficacy and stability. For instance:

: Reactions of Alkenes - Addition of Bromine and Chlorine to Alkenes : Benzoylecgonine: Uses, Interactions, Mechanism of Action | DrugBank Online : Danavorexton: Uses, Interactions, Mechanism of Action | DrugBank Online

properties

IUPAC Name |

methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-6,10H,1-2H3/t6-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIINPPLCFPKLK-QUBYGPBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=C1C=C(C=C2)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=C1C=C(C=C2)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate](/img/structure/B2353985.png)

![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)

![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)